3,3-diethylazetidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-diethylazetidine-2,4-dione typically involves organic synthesis reactions. One common method is the alkylation of enolate ions derived from diethyl malonate . This reaction is carried out using sodium ethoxide (NaOEt) as a base, which forms a resonance-stabilized enolate. The enolate then undergoes alkylation with appropriate alkyl halides to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-diethylazetidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-diethylazetidine-2,4-dione has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of different products with potential biological activity .
Comparison with Similar Compounds
3,3-Diethylazetidine-2,4-dione: A derivative of malonamide, used in the synthesis of heterocyclic compounds with anti-inflammatory activity.
3,3-diethylazetidine-2,4-dione1-methyl-:
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
42282-85-9 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,3-diethylazetidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(4-2)5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
OQYOLDLENQHHFM-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC1=O)CC |
Canonical SMILES |
CCC1(C(=O)NC1=O)CC |
42282-85-9 | |
Origin of Product |
United States |
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